Cas no 2097911-41-4 (3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile)
![3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile structure](https://www.kuujia.com/scimg/cas/2097911-41-4x500.png)
3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
- 3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile
- 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
-
- Inchi: 1S/C15H14F3N7/c16-15(17,18)12-7-13(23-9-22-12)25-5-1-10(2-6-25)24-14-11(8-19)20-3-4-21-14/h3-4,7,9-10H,1-2,5-6H2,(H,21,24)
- InChI Key: MCQRTHMAWLYTPJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=NC=N1)N1CCC(CC1)NC1C(C#N)=NC=CN=1)(F)F
Computed Properties
- Exact Mass: 349.12627796 g/mol
- Monoisotopic Mass: 349.12627796 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Molecular Weight: 349.31
- Topological Polar Surface Area: 90.6
3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-6795-5μmol |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-15mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-10mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-1mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6559-6795-2mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-5mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-3mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-2μmol |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-10μmol |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6559-6795-4mg |
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile |
2097911-41-4 | 4mg |
$99.0 | 2023-09-08 |
3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile Related Literature
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
Recent Advances in the Study of 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (CAS: 2097911-41-4)
The compound 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (CAS: 2097911-41-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique trifluoromethylpyrimidine and pyrazine-carbonitrile scaffold, has garnered significant attention due to its potential applications in drug discovery, particularly in targeting protein kinases and other key biological pathways. Recent studies have explored its synthesis, pharmacological properties, and therapeutic potential, making it a focal point for researchers in the pharmaceutical industry.
One of the most notable aspects of this compound is its role as a kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile exhibits potent inhibitory activity against specific kinase targets, such as the JAK family and PI3K pathways. These findings suggest its potential as a lead compound for the development of novel therapeutics targeting kinase-driven pathologies.
The synthesis of this compound has also been a subject of recent research. A study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in its production. The use of advanced coupling reagents and purification techniques has enabled researchers to obtain the compound in sufficient quantities for further biological evaluation. This methodological advancement is crucial for scaling up production and facilitating preclinical studies.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. Animal studies have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability. However, further optimization may be required to enhance its metabolic stability and reduce potential off-target effects. These findings underscore the importance of structural modifications to improve its drug-like properties and therapeutic index.
Another area of interest is the compound's potential in combination therapies. Researchers have hypothesized that 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile could synergize with existing chemotherapeutic agents, enhancing their efficacy while minimizing resistance mechanisms. Preliminary data from cell-based assays support this hypothesis, showing additive or synergistic effects when combined with standard-of-care drugs in cancer cell lines. These results pave the way for future in vivo studies to validate these observations.
Despite these promising developments, challenges remain. The compound's specificity and selectivity for its intended targets need further validation to minimize potential side effects. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials. Researchers are also exploring the development of prodrug derivatives to improve its solubility and delivery, addressing limitations observed in current formulations.
In conclusion, 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (CAS: 2097911-41-4) represents a compelling area of research in chemical biology and drug discovery. Its unique structure, combined with promising biological activity, positions it as a valuable tool for understanding kinase-related pathways and developing targeted therapies. Continued research efforts will be essential to unlock its full potential and translate these findings into clinical applications.
2097911-41-4 (3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile) Related Products
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)



